molecular formula C16H26BrNO B2805264 5-Hydroxy-DPAT hydrobromide CAS No. 71787-83-2

5-Hydroxy-DPAT hydrobromide

Cat. No. B2805264
CAS RN: 71787-83-2
M. Wt: 328.294
InChI Key: QHPNEGRNHVBQOB-UHFFFAOYSA-N
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Description

5-Hydroxy-DPAT hydrobromide is a potent and selective dopamine (DA) D2-receptor agonist . It has a molecular weight of 328.29 and is soluble in water and DMSO . It also has a moderate affinity for 5-HT7 receptors .


Molecular Structure Analysis

The molecular formula of this compound is C16H25NO.HBr . The SMILES representation is Br.CCCN(CCC)C2Cc1c(cccc1O)CC2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 328.29 and is soluble in water to 10 mM and in ethanol to 5 mM .

Mechanism of Action

5-Hydroxy-DPAT hydrobromide acts as a selective dopamine D2-receptor agonist . It also has a moderate affinity for 5-HT7 receptors and can antagonize 5-HT reuptake . It has been developed as a PET agent for the high-affinity state of D2/3 receptors .

Safety and Hazards

The safety data sheet for a similar compound, ®-(+)-8-Hydroxy-DPAT hydrobromide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Research has shown that activation of the serotonin pathway through the 5-HT1A receptor, which 5-Hydroxy-DPAT hydrobromide targets, can enhance wound healing . This suggests potential future applications in improving skin healing with minimal scarring .

properties

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNEGRNHVBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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